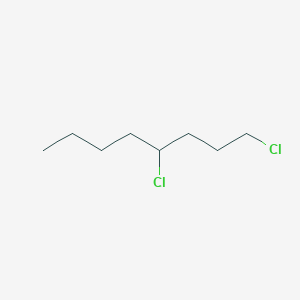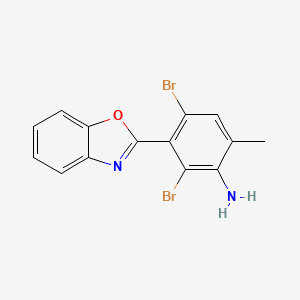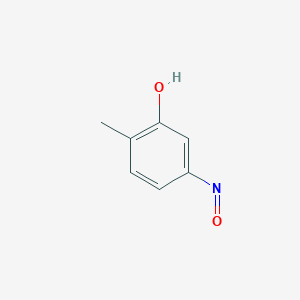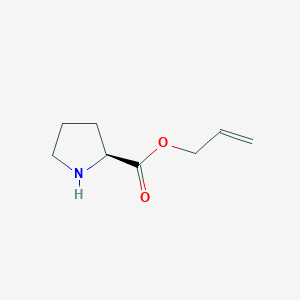
H-L-Pro-oall
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Pro-oall, also known as L-Proline 2-propenyl ester, is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is a derivative of L-Proline, an amino acid, and is characterized by the presence of a propenyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Pro-oall typically involves the esterification of L-Proline with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to distillation to remove excess reagents and by-products, followed by purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
H-L-Pro-oall undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-L-Pro-oall has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of H-L-Pro-oall involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-Proline and allyl alcohol. The released L-Proline can then participate in various metabolic pathways, while allyl alcohol can undergo further metabolic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: The parent amino acid, lacking the propenyl ester group.
L-Proline methyl ester: Similar ester derivative with a methyl group instead of a propenyl group.
L-Proline ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
H-L-Pro-oall is unique due to its propenyl ester group, which imparts distinct chemical reactivity and biological properties compared to other L-Proline derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
prop-2-enyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1 |
Clé InChI |
FIPIQJXHJNVRRN-ZETCQYMHSA-N |
SMILES isomérique |
C=CCOC(=O)[C@@H]1CCCN1 |
SMILES canonique |
C=CCOC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



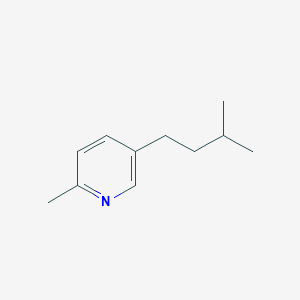
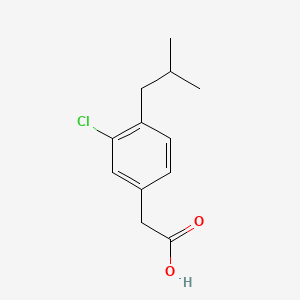
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)

![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
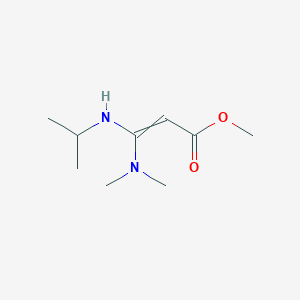
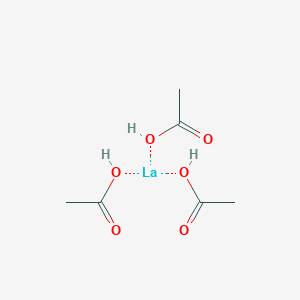
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
